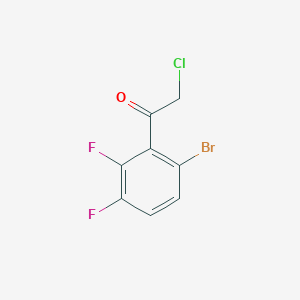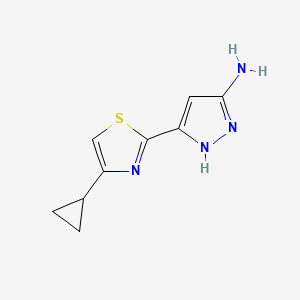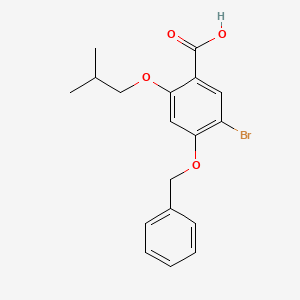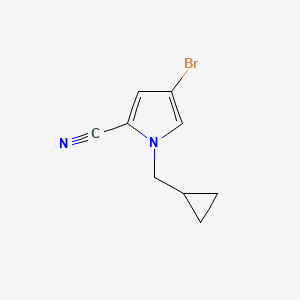
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile is an organic compound that features a bromine atom, a cyclopropylmethyl group, and a pyrrole ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of molecular bromine or copper(II) bromide for the bromination step . The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction, while the carbonitrile group can be added via a condensation reaction with malononitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The presence of the pyrrole ring allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, copper(II) bromide, malononitrile, and various nucleophiles and oxidizing agents . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Major Products Formed
Major products formed from these reactions include substituted pyrrole derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced structural complexity.
Applications De Recherche Scientifique
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atom and cyclopropylmethyl group play key roles in its binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other brominated pyrrole derivatives and cyclopropylmethyl-substituted compounds. Examples include:
- 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
- 4-Bromo-1-(cyclopropylmethyl)-1H-imidazole
Uniqueness
4-Bromo-1-(cyclopropylmethyl)-1H-pyrrole-2-carbonitrile is unique due to the combination of its bromine atom, cyclopropylmethyl group, and carbonitrile group, which confer specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C9H9BrN2 |
|---|---|
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
4-bromo-1-(cyclopropylmethyl)pyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H9BrN2/c10-8-3-9(4-11)12(6-8)5-7-1-2-7/h3,6-7H,1-2,5H2 |
Clé InChI |
QMAQSFGSPIGYRC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C=C(C=C2C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


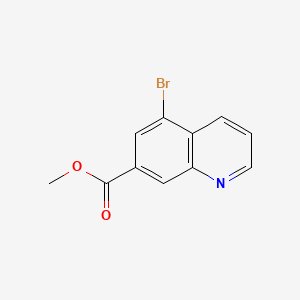
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/no-structure.png)
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
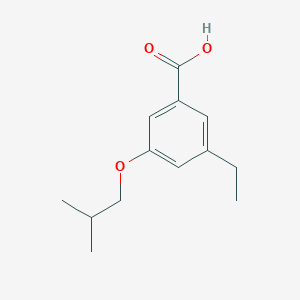
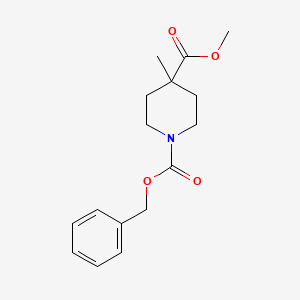


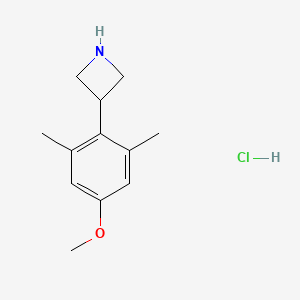
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)
![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)
